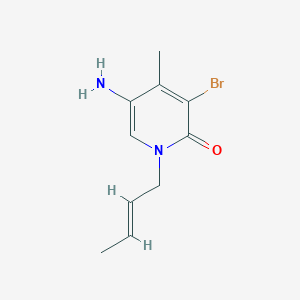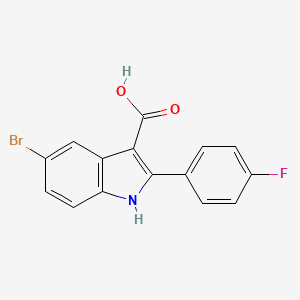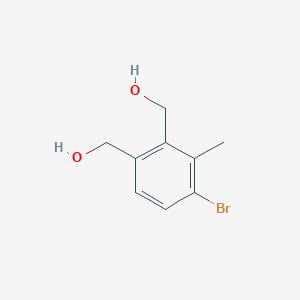
(4-Bromo-3-methyl-1,2-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenylene with two hydroxymethyl groups and a bromine atom attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1,2-phenylene)dimethanol typically involves the bromination of 3-methyl-1,2-phenylene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3-methyl-1,2-phenylene with bromine in the presence of a catalyst to form 4-bromo-3-methyl-1,2-phenylene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methyl-1,2-phenylenedicarboxylic acid.
Reduction: 4-Hydroxy-3-methyl-1,2-phenylene.
Substitution: 4-Amino-3-methyl-1,2-phenylene or 4-Mercapto-3-methyl-1,2-phenylene.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1,2-phenylene)dimethanol: Similar structure but lacks the methyl group at the 3-position.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Contains a sulfane group instead of hydroxymethyl groups.
2-Hydroxy-5-methyl-1,3-phenylenedimethanol: Similar structure but with hydroxyl groups instead of bromine.
Uniqueness
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups on the aromatic ring.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
[4-bromo-2-(hydroxymethyl)-3-methylphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3,11-12H,4-5H2,1H3 |
InChI-Schlüssel |
QYXHZAVGPSDBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1CO)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
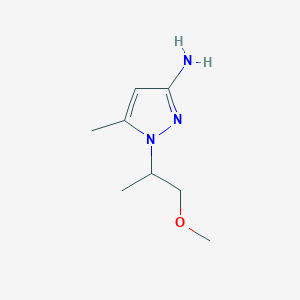
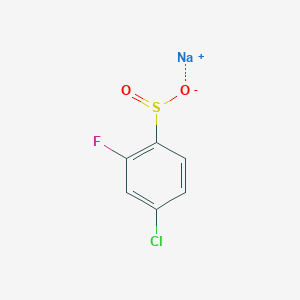
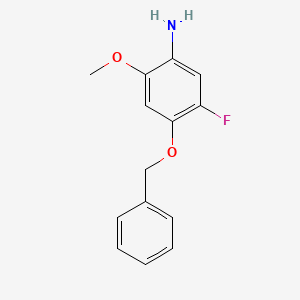
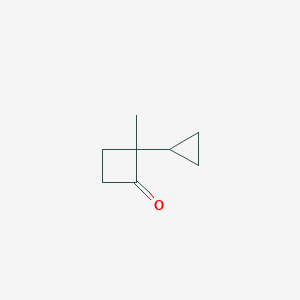
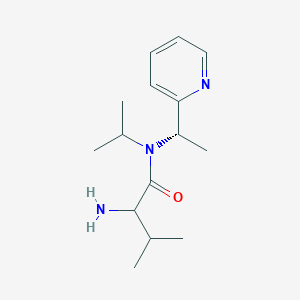
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
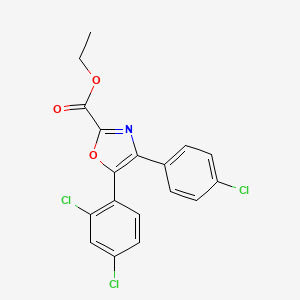
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
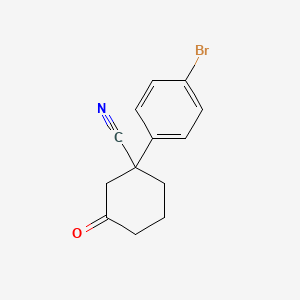

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
